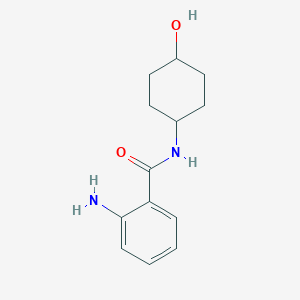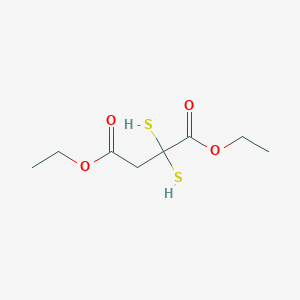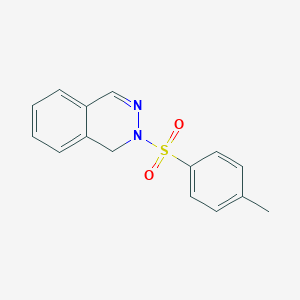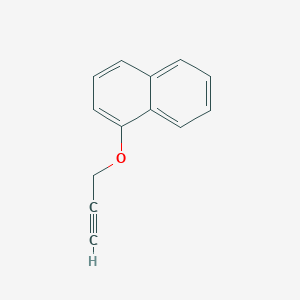
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine, also known as MDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazine derivative that has shown promising results in various studies, making it an interesting subject for further research.
作用機序
The mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine is still not fully understood, but it is believed to interact with specific receptors in the body. As mentioned earlier, 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to activate the olfactory receptor OR2T11, which suggests that it may have a similar mechanism of action for other receptors as well. Further research is needed to fully elucidate the mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine.
Biochemical and Physiological Effects:
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to have various biochemical and physiological effects in different studies. For example, it has been shown to induce the release of insulin from pancreatic β-cells, which suggests its potential use in the treatment of diabetes. Additionally, 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine in lab experiments is its high purity and stability. Additionally, it has been extensively studied, and its effects have been well-documented, making it a reliable compound for research. However, one of the limitations of using 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine is its relatively high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine. One area of interest is in the development of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine-based drugs for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine and its effects on different receptors in the body. Finally, the potential use of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine in the development of new diagnostic tools and therapies for various diseases should also be explored.
Conclusion:
In conclusion, 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine is a chemical compound that has shown promising results in various studies. Its potential applications in scientific research are vast, and its effects have been well-documented. Further research is needed to fully elucidate the mechanism of action of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine and its potential use in the development of new drugs and therapies.
合成法
The synthesis of 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine involves the reaction of 2,3-pentanedione with isobutyraldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated and refluxed for several hours, after which the product is obtained through a series of purification steps. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of sensory neuroscience, where 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to activate the olfactory receptor OR2T11. This receptor is involved in the detection of odors, and the activation of OR2T11 by 5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine has been shown to elicit a strong response in olfactory sensory neurons.
特性
CAS番号 |
15986-97-7 |
|---|---|
製品名 |
5-Methyl-6-(2-methylpropyl)-2,3-dihydropyrazine |
分子式 |
C9H16N2 |
分子量 |
152.24 g/mol |
IUPAC名 |
5-methyl-6-(2-methylpropyl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-7(2)6-9-8(3)10-4-5-11-9/h7H,4-6H2,1-3H3 |
InChIキー |
VQJLOJIVKFBJCA-UHFFFAOYSA-N |
SMILES |
CC1=NCCN=C1CC(C)C |
正規SMILES |
CC1=NCCN=C1CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)


![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)


![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)


![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)



